7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with a pyrazine derivative under specific conditions. For instance, the reaction might involve the use of a base such as cesium carbonate (Cs₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.
Scientific Research Applications
7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features.
1,2,4-Triazolo[4,3-a]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring.
Uniqueness
7-Fluoro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C8H10FN3 |
---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
7-fluoro-4-methyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H10FN3/c1-12-3-2-10-7-4-6(9)5-11-8(7)12/h4-5,10H,2-3H2,1H3 |
InChI Key |
XHAQINBRYRHCPN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2=C1N=CC(=C2)F |
Origin of Product |
United States |
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